molecular formula C9H6ClNO3 B6210762 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 120374-68-7

6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B6210762
CAS No.: 120374-68-7
M. Wt: 211.6
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Description

6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS: 120374-68-7) is a benzoxazine-dione derivative with the molecular formula C₉H₆ClNO₃ and a molecular weight of 211.6 g/mol . Its structure features a fused benzoxazine ring system with a chlorine substituent at position 6 and a methyl group at position 7. Crystallographic studies reveal that the molecule adopts a nearly planar conformation (r.m.s. deviation: 0.034–0.037 Å), stabilized by weak intermolecular N-H⋯O interactions . This compound is classified as an isatoic anhydride derivative, commonly utilized as an intermediate in synthesizing heterocyclic compounds for pharmaceuticals, agrochemicals, and fluorescent labeling .

Properties

CAS No.

120374-68-7

Molecular Formula

C9H6ClNO3

Molecular Weight

211.6

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Core Protocol

The predominant industrial method involves the condensation of 5-chloro-3-methyl salicylamide with a lower alkyl ester of chloroformic acid in an alkaline aqueous medium. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of salicylamide attacks the electrophilic carbonyl carbon of the chloroformate ester. This forms an intermediate o-carboalkoxysalicylamide, which undergoes intramolecular cyclization to yield the benzoxazine dione.

The generalized reaction pathway is:

Salicylamide+ClCOORBaseIntermediateBenzoxazine Dione+HCl\text{Salicylamide} + \text{ClCOOR} \xrightarrow{\text{Base}} \text{Intermediate} \rightarrow \text{Benzoxazine Dione} + \text{HCl}

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, pH, and base selection. Data from controlled experiments reveal the following optimal ranges:

ParameterOptimal RangeImpact on Yield
Temperature33–42°CMaximizes crystallinity (≥85%)
pH10–12Prevents premature precipitation
Reaction Time12–24 hoursBalances completion vs. side reactions
Base Concentration10–15% (w/w NaOH)Neutralizes HCl byproduct

Maintaining alkalinity (pH > 10) ensures solubility of intermediates, while temperatures above 50°C risk decomposition.

Purification Techniques

Post-reaction acidification (pH < 6) precipitates the product, which is then washed sequentially with:

  • Water : Removes residual base and salts.

  • Methanol : Eliminates unreacted salicylamide (solubility: 45 g/100 mL in methanol).

  • Ethyl acetate/hexane : Recrystallizes the product to >98% purity.

Historical Synthesis Approaches

Urea Fusion Method

Early syntheses involved heating salicylic acid derivatives with urea at 222°C. This method, however, suffered from low yields (30–40%) due to competing cyanuric acid formation.

Phosgene-Mediated Cyclization

Phosgene (COCl₂) was used to cyclize salicylamide in pyridine, but safety concerns and byproduct complexity limited its industrial adoption.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Alkaline Condensation85–9298–99HighLow (controlled pH/temperature)
Urea Fusion30–4070–80LowHigh (thermal decomposition)
Phosgene Cyclization50–6085–90ModerateExtreme (phosgene toxicity)

The alkaline condensation method outperforms historical approaches in yield, safety, and scalability, making it the industry standard.

Industrial-Scale Production Considerations

Batch Reactor Design

Stainless steel reactors with:

  • Jacketed cooling systems : Maintain temperatures ≤42°C.

  • High-shear mixers : Ensure homogeneous base distribution.

  • pH probes : Automate acid/base dosing for precise control.

Waste Management

Neutralization of HCl byproduct generates NaCl, which is recovered via evaporation and reused in other processes .

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxazine compounds .

Scientific Research Applications

Chemistry

6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione serves as an intermediate in the synthesis of complex molecules. Notably, it is involved in the production of insecticides like Chlorantraniliprole , which targets specific insect ryanodine receptors. This compound's unique structure allows chemists to modify it for various synthetic pathways.

Biology

In biological research, this compound is studied for its potential biological activities . It interacts with insect ryanodine receptors, which play a crucial role in calcium ion regulation within cells. This interaction can lead to potential applications in pest control by disrupting normal physiological processes in target insects.

Medicine

Research into the medicinal properties of this compound is ongoing. Its mechanism of action as an activator of insect ryanodine receptors suggests potential therapeutic applications that could extend beyond entomology to other fields such as neurology and pharmacology.

Industry

In industrial applications, this compound is utilized for the detection of pesticides and other chemical agents. Its ability to undergo various chemical reactions makes it a valuable tool in analytical chemistry for identifying and quantifying substances in environmental samples.

Case Study 1: Synthesis and Application in Insecticides

A study published in PubMed highlights the synthesis of this compound from 5-chloro-3-methyl isatoic anhydride under controlled conditions. The resulting compound was tested for its efficacy as an insecticide against pests like Spodoptera frugiperda, showing promising results due to its targeted action on ryanodine receptors .

Research conducted by various institutions has shown that this compound exhibits significant activity against certain biological targets. In vitro studies indicated that it could modulate calcium ion channels effectively, suggesting potential applications in developing new therapeutic agents targeting similar pathways .

Mechanism of Action

The mechanism of action of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an activator of insect ryanodine receptors, which are involved in calcium ion regulation within cells . This interaction disrupts normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Halogen-Substituted Benzoxazine-diones

  • 5-Chloroisatoic Anhydride (CAS: 4743-17-3): Structure: Lacks the methyl group at position 8 (C₈H₄ClNO₃). Properties: Higher melting point (272°C) due to reduced steric hindrance . Reactivity: The absence of the methyl group enhances electrophilic substitution reactivity compared to the target compound .
  • 6-Bromo-1H-3,1-benzoxazine-2,4-dione (CAS: 1217488-36-4): Structure: Bromine replaces chlorine at position 4.
  • 6-Iodo-1H-3,1-benzoxazine-2,4-dione: Structure: Iodine substituent at position 6.

Hydroxy- and Methoxy-Substituted Derivatives

  • 6-Hydroxy-1H-3,1-benzoxazine-2,4-dione: Structure: Hydroxyl group replaces chlorine at position 6. Properties: Increased solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding. The hydroxyl group also introduces acidity (pKa ~8–10) .
  • 7-Hydroxy-6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione :

    • Structure : Methoxy group at position 6 and hydroxyl at position 7.
    • Properties : Enhanced stability under basic conditions due to electron-donating methoxy group .

Heterocyclic Diones with Similar Moieties

  • Imidazolidin-2,4-dione Derivatives (e.g., IM-3, IM-7): Structure: Five-membered imidazolidine ring with 2,4-dione groups. Properties: Lower thermal stability (mp: 150–180°C) compared to benzoxazine-diones. Substituents like 4-ethylphenyl (IM-3) confer antinociceptive activity, unlike the target compound, which lacks reported CNS effects .
  • Spiroisoxazoline-diones (e.g., YA2, YA3):

    • Structure : Spiro-fused isoxazoline and dione rings.
    • Properties : Exhibit cytotoxicity (IC₅₀: 10–50 μM in cancer cell lines) and neuroprotective effects, attributed to the spiroconjugation system, which is absent in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
6-Chloro-8-methyl-benzoxazine-dione C₉H₆ClNO₃ 211.6 Not reported Low (organic solvents)
5-Chloroisatoic Anhydride C₈H₄ClNO₃ 197.57 272 Moderate (DMF, DMSO)
6-Hydroxy-benzoxazine-dione C₈H₅NO₄ 179.13 Not reported High (water, ethanol)
IM-3 (imidazolidin-dione) C₁₇H₁₆N₂O₂ 280.32 165–168 Low (chloroform)

Biological Activity

6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (C9H6ClNO3) is a benzoxazine derivative that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure with a chloro group at the 6-position and a methyl group at the 8-position, contributing to its distinct chemical properties and biological interactions.

The molecular weight of this compound is 211.6 g/mol. Its structure allows for various chemical reactions including oxidation, reduction, and substitution.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains. For instance:

CompoundBacterial StrainPercentage Inhibition
6-Chloro-8-methyl-benzoxazineStaphylococcus aureusUp to 8.94%
6-Chloro-8-methyl-benzoxazineMethicillin-resistant Staphylococcus aureus (MRSA)Inactive
6-Chloro-8-methyl-benzoxazineCandida albicansUp to 21.65%

These findings suggest that while the compound shows moderate activity against some strains, it is less effective against MRSA .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. The compound acts as an activator of insect ryanodine receptors, which are crucial for calcium ion regulation in cells. This interaction may also extend to other biological systems, making it a candidate for further pharmacological studies.

Synthesis and Application in Insecticides

One significant application of this compound is as an intermediate in the synthesis of bioactive compounds such as insecticides like Chlorantraniliprole-D3. The compound's unique substitution pattern enhances its efficacy in these applications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
5-Chloroisatoic anhydride1180-71-0Anhydride form; used in similar synthetic pathways
6-Fluoro-8-methyl-benzoxazine120374-69-8Fluorine substitution; alters reactivity
6-Iodo-8-methyl-benzoxazine120374-70-1Iodine substitution; potential for different reactivity

The variations in halogen substitutions significantly influence the chemical reactivity and biological activity of these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound is synthesized via isatoic anhydride intermediates, commonly used in heterocyclic chemistry . Key steps include cyclization of substituted anthranilic acid derivatives under acidic or thermal conditions. Optimization involves adjusting solvent polarity (e.g., acetic acid vs. DMF), temperature (80–120°C), and catalysts (e.g., POCl₃ for chlorination). Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) and melting point correlation .

Q. How is the crystal structure of this compound characterized, and what are its critical bond parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:

  • Bond lengths : C=O (1.21–1.23 Å), C–Cl (1.74 Å), and N–C (1.41 Å) .
  • Dihedral angles : Benzoxazine ring planarity (deviation < 0.02 Å) and intermolecular hydrogen bonds (N–H···O) stabilizing the lattice .
  • Data deposition in CCDC (Cambridge Crystallographic Data Centre) ensures reproducibility .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% theoretical) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via TLC and IR spectroscopy. Hydrolytic stability in aqueous buffers (pH 1–13) reveals susceptibility to base-mediated ring-opening .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Computational studies (DFT/B3LYP/6-311+G(d,p)) highlight electron-deficient regions at C-6 (due to Cl substituent) and C-2 (oxazine ring), making these sites prone to nucleophilic attack. Frontier molecular orbital analysis (HOMO-LUMO gap ≈ 4.5 eV) predicts reactivity trends . Experimental validation involves kinetic studies with amines or thiols under inert atmospheres .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across different studies?

  • Methodological Answer : Discrepancies arise from solvent effects or tautomeric equilibria. For example:

  • ¹H NMR : Chemical shifts for N–H protons vary between δ 10.2–10.8 ppm in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding .
  • 13C NMR : C-4 carbonyl resonance (δ 165–168 ppm) is solvent-dependent. Cross-referencing with SC-XRD data and solid-state NMR (CP-MAS) clarifies assignments .

Q. How can this compound serve as a precursor for spirocyclic or fused heterocycles with potential bioactivity?

  • Methodological Answer :

  • Spirocyclization : React with aldehydes (e.g., 4-dimethylaminobenzaldehyde) under Dean-Stark conditions to form spiro[4.5]decane derivatives, characterized by X-ray and HRMS .
  • Fused systems : Copper-catalyzed Ullmann coupling with iodobenzene generates quinazolinone hybrids, screened for antimicrobial activity via microdilution assays .

Q. What advanced computational methods predict its adsorption behavior on catalytic surfaces or in environmental interfaces?

  • Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) model interactions with silica or TiO₂ surfaces. Key parameters include:

  • Binding energy : −25 to −30 kJ/mol for physisorption.
  • Orientation : Benzoxazine ring parallel to the surface, minimizing steric hindrance . Experimental validation uses QCM-D (quartz crystal microbalance with dissipation) .

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